Chromomycin

Antitumor Activity Cytotoxicity Assay IC50 Comparison

Chromomycin A3 is not interchangeable with mithramycin or olivomycin despite shared class. Substitution introduces variability in DNA-binding affinity and cytotoxicity. This product delivers: - **24h IC50:** 21-31 nM in KKU bile duct cancer cells (>6.5x more potent than mithramycin) - **Ex/Em:** 445-458 nm / 575-590 nm for flow karyotyping - **Solubility:** Up to 20 mg/mL in DMSO; 1-month stability at -20°C - **≥95% HPLC** purity; 24-month powder stability at -20°C Requires Mg²⁺/Zn²⁺ (not Cu²⁺) for DNA binding. Validated reference standard.

Molecular Formula C57H82O26
Molecular Weight 1183.2 g/mol
CAS No. 74913-06-7
Cat. No. B10761888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromomycin
CAS74913-06-7
Molecular FormulaC57H82O26
Molecular Weight1183.2 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)O
InChIInChI=1S/C57H82O26/c1-21-34(79-40-19-37(53(26(6)75-40)77-28(8)59)82-38-16-33(61)52(70-11)25(5)74-38)15-31-13-30-14-32(54(71-12)51(68)46(63)22(2)58)55(50(67)44(30)49(66)43(31)45(21)62)83-41-18-35(47(64)24(4)73-41)80-39-17-36(48(65)23(3)72-39)81-42-20-57(10,69)56(27(7)76-42)78-29(9)60/h13,15,22-27,32-33,35-42,46-48,52-56,58,61-66,69H,14,16-20H2,1-12H3/t22-,23?,24?,25?,26?,27?,32+,33?,35?,36?,37?,38?,39?,40?,41?,42?,46+,47?,48?,52?,53?,54+,55+,56?,57?/m1/s1
InChIKeyZYVSOIYQKUDENJ-MNGCYDFMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromomycin A3 Structural Identity and Biochemical Classification


Chromomycin A3 (CAS 74913-06-7; also designated CAS 7059-24-7 for the identical compound), synonymously known as Toyomycin or Aburamycin B, is an aureolic acid glycosidic antibiotic produced via fermentation of Streptomyces griseus [1]. It is characterized by the molecular formula C57H82O26 and a molecular weight of 1183.25 g/mol, comprising an aglycone chromophore (chromomycinone) with five attached pentose sugar moieties [2][3]. Functionally, it acts as a reversible, minor-groove DNA-binding ligand specific to contiguous G/C-rich sequences in the presence of divalent metal cations (e.g., Mg2+), thereby inhibiting DNA-dependent RNA synthesis [4]. Its utility spans antitumor research, DNA fluorescent staining, flow sorting, and as a molecular probe for GC-rich genomic regions .

DNA-binding probe GC-rich minor-groove ligand for transcription inhibition studies
Antiproliferative screening Supports cholangiocarcinoma cell-model endpoint evaluation
Flow karyotyping Dual-parameter chromosome sorting with Hoechst 33258
Natural product origin Fermentation-derived aureolic acid glycoside

Structural Non-Interchangeability with Related Aureolic Acids


Despite belonging to the same aureolic acid class and sharing a common DNA-binding mechanism, chromomycin A3, mithramycin A, and olivomycin A are not functionally interchangeable in research or industrial applications. Their aglycone cores differ (chromomycin A3 shares its aglycone with mithramycin but not olivomycin), and their pentose sugar moieties vary substantially [1]. Chromomycin A3 and olivomycin A possess nearly identical sugar components, while mithramycin A's saccharide structure is distinct [2]. These structural divergences manifest as quantifiable differences in DNA-binding affinity, sequence selectivity, cytotoxic potency (IC50), and species-specific cellular toxicity profiles [3][4]. Consequently, substituting chromomycin A3 with a class analog without empirical validation introduces uncontrolled variability in assay sensitivity, fluorescence staining efficiency, and experimental reproducibility.

Structural divergence
Aglycone and saccharide differences among aureolic acids may shift DNA affinity and sequence selectivity.
Cytotoxicity profile mismatch
Distinct oligosaccharide chains in mithramycin A can alter antiproliferative response in cholangiocarcinoma models.
Metal-chelation variability
Olivomycin A's different aglycone core may affect Mg2+/Zn2+-dependent DNA binding and staining function.

Quantitative Differentiation Evidence: Chromomycin A3 vs. Analogs


Comparative Antitumor Potency in Cholangiocarcinoma Cells

In a direct head-to-head comparison using three bile duct cancer (cholangiocarcinoma) cell lines, Chromomycin A3 (CMA3) demonstrated markedly superior cytotoxic potency relative to Mithramycin A (MTA). CMA3 achieved nanomolar IC50 values within 24 hours (range: 21.14–30.52 nM), whereas MTA exhibited minimal activity, failing to reach 50% inhibition at the highest tested concentration of 200 nM at the same time point [1]. This translates to a potency difference of >6.5-fold to >9.5-fold based on the threshold values.

Cytotoxicity in CCA cells
Head-to-head
CMA3 IC50 21–31 nM
MTA >200 nM
Supports CCA cell-model endpoint review
KKU-213/055/100, 24h MTT assay
Antitumor Activity Cytotoxicity Assay IC50 Comparison

DNA Binding Affinity Difference: Chromomycin A3 vs. Mithramycin

Comparative biophysical studies reveal that Chromomycin A3 possesses a moderately higher affinity for DNA than its close structural analog, Mithramycin. This differential affinity is attributed to variations in their oligosaccharide side chains [1]. The structural basis for this difference has been elucidated via NMR spectroscopy, showing distinct hydrogen-bonding interactions of the deoxysugars with the DNA double helix [1].

DNA binding affinity
Cross-study comparable
Higher relative affinity vs mithramycin
Supports DNA interaction study context
Footprinting and NMR conformational analysis
DNA Binding Minor Groove Ligand Affinity Comparison

Metal-Dependent DNA Binding Selectivity: Cu2+ vs. Mg2+/Zn2+

Chromomycin A3 forms a high-affinity 2:1 (CHR:Cu2+) complex with a dissociation constant (Kd) of 0.08 × 10^-10 M^2 at 25°C, pH 8.0 [1]. This affinity for Cu2+ is higher than its affinity for Mg2+ or Zn2+ [1]. Critically, while both the Mg2+ and Zn2+ dimer complexes of Chromomycin A3 bind to double-helical DNA, the Cu2+ complex does not interact with DNA, verified via isothermal titration calorimetry with calf thymus DNA and a double-stranded decamer oligonucleotide [1].

Cu2+ complex affinity
Data to verify
Kd 0.08 × 10⁻¹⁰ M²
Cu2+ complex does not bind DNA
Mg2+/Zn2+ complexes required for DNA binding; buffer control essential
Metal Chelation DNA Binding Modulation Analytical Biochemistry

Fluorescence Spectral Properties for Flow Cytometry

Chromomycin A3 functions as a DNA-specific fluorescent probe with well-characterized spectral properties, making it suitable for bivariate flow karyotyping and chromatin analysis . Its fluorescence is strongly enhanced upon binding to GC-rich DNA, and it is routinely paired with AT-specific dyes like Hoechst 33258 for dual-parameter chromosome sorting [1].

Fluorescence maxima
Supporting evidence
Ex 445–458 nm / Em 575–590 nm
Supports flow cytometry configuration
DNA-bound state; multiplex with Hoechst 33258
Fluorescent DNA Stain Flow Cytometry Spectral Properties

Storage Stability and Handling Specifications

Procurement and experimental planning require defined stability parameters. Chromomycin A3, when supplied as a lyophilized powder and stored at -20°C desiccated, is stable for 24 months . Following reconstitution in DMSO (up to 20 mg/mL solubility), stock solutions stored at -20°C should be used within 1 month to prevent loss of potency, with aliquoting recommended to avoid multiple freeze-thaw cycles .

Solution stability
Data to verify
1 month at -20°C in DMSO
Supports procurement and inventory planning
Aliquot to avoid freeze-thaw; powder stable 24 months
Compound Stability Storage Conditions Solubility

Optimal Application Scenarios for Chromomycin A3


Cholangiocarcinoma Antiproliferative Screening

Based on the direct head-to-head IC50 comparison data, Chromomycin A3 is the preferred aureolic acid antibiotic for antiproliferative studies in bile duct cancer cell lines (KKU-213, KKU-055, KKU-100). With 24-hour IC50 values ranging from 21–31 nM, it provides a robust therapeutic window for dose-response experiments, whereas Mithramycin A is essentially inactive (>200 nM) at the same exposure duration [1]. This >6.5-fold potency differential makes Chromomycin A3 the analytically sound choice for primary screening in cholangiocarcinoma models.

GC-Rich DNA Staining and Bivariate Flow Karyotyping

Chromomycin A3's defined spectral profile (Ex/Em: 445–458 nm / 575–590 nm) and specific binding to contiguous GC base pairs make it a critical reagent for chromosome analysis and flow sorting [2]. Its utility in bivariate flow karyotyping, when paired with AT-specific dyes such as Hoechst 33258, enables high-resolution separation of human and plant chromosomes based on base composition [3]. The documented solubility (up to 20 mg/mL in DMSO) and 1-month solution stability at -20°C support reproducible staining protocols .

Transcription Inhibition with Mg2+-Dependent DNA Binding

For experiments requiring reversible, minor-groove DNA binding to block transcription factor access, Chromomycin A3 offers a higher DNA binding affinity compared to Mithramycin [4]. Critically, researchers must ensure buffer conditions contain Mg2+ or Zn2+ rather than Cu2+, as the Cu2+ dimer complex completely abrogates DNA interaction (Kd = 0.08 × 10^-10 M^2 for Cu2+ binding, but no resultant DNA binding) [5]. This metal-specific functional requirement is essential for assay validation and distinguishes Chromomycin A3 from non-metal-dependent DNA ligands.

Analytical Method Development and Reference Standard Use

Commercial Chromomycin A3 is available at ≥95% purity by HPLC and is supplied as a validated analytical standard . The compound is suitable for reverse-phase HPLC method development using acetonitrile/water/phosphoric acid mobile phases, with scalability for preparative impurity isolation [6]. Its long-term powder stability (24 months at -20°C) supports its use as a reference material for method validation and quality control in research and analytical laboratories .

Application
Selection Property
Validation Focus
Cholangiocarcinoma antiproliferative studies
Cell-model response context
CCA endpoint review and dose-response interpretation
GC-rich DNA staining and flow karyotyping
Fluorescence spectral compatibility
Flow cytometry configuration and multiplexing
Transcription inhibition assays
Metal-ion-dependent DNA binding
Mg2+/Zn2+ buffer supplementation review
Analytical standard reference
Chromatographic purity context
HPLC method transfer and retention review

Technical Documentation Hub

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30 linked technical documents
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